5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPBZLIUXGWGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide can be deconstructed into two primary fragments:
Fragment A: 1,2-Oxazole-3-Carboxylic Acid
The 1,2-oxazole core is synthesized via cyclocondensation of α-functionalized ketones or through [3+2] cycloaddition strategies. Substituent positioning (methyl at C5, carboxylic acid at C3) demands precise regiocontrol.
Fragment B: 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
This chiral amine is typically prepared via:
Detailed Synthetic Procedures
Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid
Method A: Cyclocondensation of α-Bromo Ketones
A mixture of ethyl 4-bromo-3-oxopentanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol undergoes reflux (80°C, 12 h). Acidic workup yields the oxazole ring, followed by saponification with NaOH (2M) to afford the carboxylic acid.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12 h |
| Solvent | Ethanol |
| Catalyst | None |
| Yield | 68% (two steps) |
Method B: [3+2] Cycloaddition
Ethyl propiolate (1.0 eq) reacts with methyl nitrile oxide (generated in situ from nitroethane and phenyl isocyanate) in dichloromethane at 0°C. The intermediate is hydrolyzed with HCl (6M) to yield the carboxylic acid.
Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
Step 1: Trifluoromethylation of Benzaldehyde
Benzaldehyde (1.0 eq) reacts with trimethyl(trifluoromethyl)silane (1.5 eq) in THF at −78°C using tetrabutylammonium fluoride (TBAF) as catalyst. Workup gives 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.
Step 2: Reductive Amination
The aldehyde (1.0 eq) is treated with ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.2 eq) in methanol at 25°C for 24 h. Chiral HPLC separation resolves enantiomers (ee >99%).
Amide Bond Formation
HATU-Mediated Coupling
5-Methyl-1,2-oxazole-3-carboxylic acid (1.0 eq) and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (1.2 eq) are dissolved in DMF. HATU (1.5 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at 25°C for 12 h. Purification via silica chromatography affords the product (82% yield).
Optimization Data Table
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 82 |
| EDCl | NMM | DCM | 25 | 65 |
| DCC | Triethylamine | THF | 0→25 | 58 |
Process Optimization and Challenges
Regioselectivity in Oxazole Formation
Methyl group placement at C5 (vs. C4) is controlled by:
Analytical Characterization
Spectroscopic Data
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| HATU | 12,000 |
| 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine | 8,500 |
| Solvents/Reagents | 1,200 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide as an anticancer agent. The compound has shown significant efficacy against various cancer cell lines.
Case Study: Anticancer Activity
A study investigated the anticancer properties of several oxazole derivatives, including the target compound. It demonstrated substantial growth inhibition in multiple cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in some cases . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's antimicrobial activity has also been assessed. It has shown promising results against various bacterial strains, suggesting its potential as an antibiotic agent.
Case Study: Antimicrobial Activity
In a comparative study of different oxazole derivatives, this compound was evaluated for its antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antimicrobial activity with low minimum inhibitory concentrations (MICs), suggesting their potential for further development as antimicrobial agents .
| Microorganism | Minimum Inhibitory Concentration (µg/ml) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the oxazole ring and substituents can significantly influence biological activity.
Key Findings in SAR Studies
Research indicates that introducing electron-withdrawing groups enhances anticancer activity while maintaining acceptable toxicity profiles . The trifluoromethyl group is particularly noted for its role in enhancing lipophilicity and cellular uptake.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles of the compound.
ADMET Profile
Preliminary ADMET predictions suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability . However, detailed toxicological evaluations are necessary to ascertain safety profiles before clinical applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity, while the isoxazole ring contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its trifluoro-hydroxy-phenylpropyl substituent, which distinguishes it from other oxazole carboxamides. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoro-hydroxy-phenylpropyl group in the target compound introduces both hydrophobicity (via CF₃ and phenyl) and hydrogen-bonding capacity (via hydroxyl), which may enhance target binding compared to simpler alkyl or sulfonyl substituents in analogs like BK45721 or 793730-59-3 .
- Flutolanil (a fungicide) shares a trifluoromethylbenzene motif but lacks the oxazole core, highlighting how core heterocycles influence specificity .
Fluorination Effects :
- The CF₃ group in the target compound and flutolanil improves metabolic stability and membrane permeability, a common strategy in agrochemical design .
Table 2: Comparative Physicochemical Properties (Inferred from Structural Features)
Biological Activity
5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
- Molecular Formula : C15H16F3N2O3
- Molecular Weight : 344.30 g/mol
- CAS Number : Not explicitly available in the search results.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the oxazole ring through cyclization.
- Introduction of the trifluoromethyl group which enhances the compound's lipophilicity and biological activity.
- Final coupling with the appropriate amine to yield the carboxamide functional group.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM for structurally similar derivatives .
The biological activity of this compound may be attributed to:
- Inhibition of Key Enzymes : Similar compounds have demonstrated binding interactions with bacterial enzymes like DNA gyrase and MurD, crucial for bacterial cell division and integrity .
- Cellular Interaction : The trifluoromethyl group enhances interaction with lipid membranes, potentially increasing cellular uptake and efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of a series of oxazole derivatives including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria with significant zone inhibition in agar diffusion tests (Table 1).
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-Methyl | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 | |
| Micrococcus luteus | 0.15 |
Study 2: Cytotoxicity Assessment
Cytotoxicity assays (MTT assay) performed on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others demonstrated selective toxicity towards cancerous cells without affecting normal cells significantly .
Q & A
Q. What are the common synthetic routes for 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization and acylation. A key step is the condensation of an oxazole-carboxylic acid derivative with a trifluorinated hydroxy-phenylpropylamine intermediate. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine) are often employed to facilitate amide bond formation . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yields .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR and IR spectroscopy : Used to confirm functional groups (e.g., oxazole ring, amide bond) and molecular connectivity. For example, - and -NMR can resolve methyl and trifluoromethyl groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine crystal structures, especially for resolving stereochemistry at the trifluoro-hydroxypropyl moiety .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent used for compound dissolution). To address this:
- Standardize assays using controls (e.g., DMSO vehicle) and replicate experiments across multiple models .
- Validate target engagement via biochemical assays (e.g., SPR or ITC) to confirm direct interactions with purported protein targets .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst optimization : Replace EDCI with newer coupling agents (e.g., HATU) to enhance amidation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave irradiation reduces reaction time .
- Temperature control : Maintain temperatures below 80°C to prevent decomposition of the trifluoro-hydroxypropyl group .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina can model binding poses in enzyme active sites (e.g., kinases or GPCRs), leveraging the oxazole ring’s π-π stacking potential .
- MD simulations : Assess binding stability over time, focusing on hydrogen bonds between the carboxamide group and conserved residues .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?
- In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life, with LC-MS/MS quantification of parent compound degradation .
- Isotope labeling : Track metabolites via -NMR, exploiting the trifluoromethyl group as a probe .
Methodological Considerations for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
